4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a combination of several functional groups, including a piperidine ring, a sulfonyl group, an oxadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. A general synthetic route may include:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the sulfonyl group: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling reactions: The final step involves coupling the synthesized intermediates to form the target compound, often using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a drug candidate due to its unique structural features and potential biological activity.
Biology: It can be used as a tool compound to study various biological processes and pathways.
Industrial Processes: The compound may find applications in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, affecting their activity and downstream biological processes.
Receptor Binding: It may bind to specific receptors, modulating their signaling pathways and physiological effects.
Protein-Protein Interactions: The compound may interfere with protein-protein interactions, altering cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide: A similar compound with a pyridin-3-yl group instead of pyridin-4-yl.
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)benzamide: A compound with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds. This uniqueness can be leveraged in various scientific research applications to explore new avenues in drug discovery, biological studies, and industrial processes.
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-14-8-12-25(13-9-14)30(27,28)17-4-2-15(3-5-17)18(26)22-20-24-23-19(29-20)16-6-10-21-11-7-16/h2-7,10-11,14H,8-9,12-13H2,1H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOZJNBTEIVXLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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